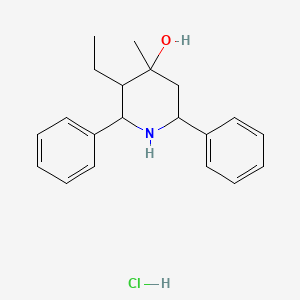![molecular formula C13H10ClN3O B5131284 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B5131284.png)
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, also known as CPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP has been studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Wirkmechanismus
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol acts as a selective inhibitor of cyclin-dependent kinase 5 (CDK5), a protein kinase that plays a crucial role in the development and function of the nervous system. CDK5 is involved in various cellular processes, including neuronal migration, synaptic plasticity, and apoptosis. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol binds to the ATP-binding site of CDK5 and inhibits its activity, leading to the inhibition of downstream signaling pathways.
Biochemical and Physiological Effects:
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, anti-inflammatory properties, and neuroprotective effects. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has also been shown to inhibit the phosphorylation of tau protein, a protein that is abnormally phosphorylated in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has several advantages for lab experiments, including its high potency and selectivity for CDK5 inhibition. However, 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has some limitations, including its low solubility in water and its potential toxicity at high concentrations.
Zukünftige Richtungen
There are several future directions for research on 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol, including the development of more potent and selective CDK5 inhibitors, the investigation of the role of CDK5 inhibition in other diseases, and the optimization of the synthesis method for 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol. Additionally, further research is needed to better understand the biochemical and physiological effects of 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol and its potential use in the treatment of various diseases.
Synthesemethoden
The synthesis of 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol involves a multistep process that starts with the reaction of 2-chlorobenzaldehyde and ethyl acetoacetate to form 2-(2-chlorophenyl)ethylidene-1,3-dione. This intermediate is then reacted with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazine-1,3-dione. The final step involves the reaction of 2-(2-chlorophenyl)hydrazine-1,3-dione with methyl acetoacetate in the presence of sodium ethoxide to form 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol.
Wissenschaftliche Forschungsanwendungen
2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has shown promising results in inhibiting the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has also been studied for its anti-inflammatory properties and has been shown to inhibit the production of pro-inflammatory cytokines. In addition, 2-(2-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol has been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
2-(2-chlorophenyl)-5-methyl-1H-pyrazolo[1,5-a]pyrimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClN3O/c1-8-6-13(18)17-12(15-8)7-11(16-17)9-4-2-3-5-10(9)14/h2-7,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKICSJPZGZSXBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)N2C(=N1)C=C(N2)C3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-Chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methoxy-5-[(2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene)methyl]benzoic acid](/img/structure/B5131208.png)
![N-{[3-(2-fluoro-4-methoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methyl}-N-[(1-methyl-1H-pyrazol-4-yl)methyl]ethanamine](/img/structure/B5131222.png)

![N-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-(4-fluorophenyl)-1,2,4-triazin-3-amine](/img/structure/B5131228.png)
![4-({6-[3-(aminosulfonyl)-4-ethylphenyl]-3-pyridazinyl}amino)benzamide](/img/structure/B5131241.png)
![1-methoxy-3-{2-[(4-methylphenyl)thio]ethoxy}benzene](/img/structure/B5131246.png)
![2-bromo-N-[5-(5,7-dichloro-1,3-benzoxazol-2-yl)-2-methylphenyl]benzamide](/img/structure/B5131257.png)
![1-[3-(4-biphenylyl)-1H-pyrazol-4-yl]-N-methyl-N-(2-pyrazinylmethyl)methanamine](/img/structure/B5131264.png)
![4-[(2-{[1-(3-chloro-4-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)methyl]benzoic acid](/img/structure/B5131268.png)

![N-(2-chlorophenyl)-2-(3-oxo-1-{[4-(2-pyridinyl)-1-piperazinyl]acetyl}-2-piperazinyl)acetamide](/img/structure/B5131295.png)
![N-({[4-chloro-3-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethoxybenzamide](/img/structure/B5131296.png)
![2-{4-[4-(9H-carbazol-9-yl)-2-butyn-1-yl]-1-piperazinyl}ethanol dihydrochloride](/img/structure/B5131298.png)
![4-[(2-chloro-6-fluorobenzyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5131309.png)